N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide
CAS No.:
Cat. No.: VC20012332
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O3 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)propanamide |
| Standard InChI | InChI=1S/C21H24N2O3/c1-25-19-9-7-15(13-20(19)26-2)11-12-22-21(24)10-8-16-14-23-18-6-4-3-5-17(16)18/h3-7,9,13-14,23H,8,10-12H2,1-2H3,(H,22,24) |
| Standard InChI Key | KMNGIMLPYMJDGW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCC2=CNC3=CC=CC=C32)OC |
Introduction
N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its unique structure, which combines an indole moiety with a phenethyl group substituted with methoxy groups. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology.
Synthesis
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step synthetic routes. A common method includes the reaction of indole derivatives with substituted phenethyl amines. The reaction conditions often involve solvents such as dichloromethane or dimethylformamide under controlled temperatures to optimize yields. Purification methods may include recrystallization or chromatography to isolate the desired product.
Potential Biological Activities
N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide has been studied for its potential biological activities, particularly in the context of neuropharmacology and oncology. Its structural characteristics suggest possible uses in drug development targeting neurological disorders or cancer therapies. The specific combination of methoxy groups and an indole moiety may enhance its binding affinity and selectivity towards certain biological targets compared to simpler analogs.
Comparison with Similar Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide | C21H24N2O3 | Methoxy groups, indole moiety |
| (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide | C18H13N3O | Anti-inflammatory properties |
| 3-(1H-indol-3-yl)propanamide | C11H12N2O | Simpler structure, lacks methoxy groups |
Future Research Directions
Further research is needed to fully explore the potential applications of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide. This includes detailed pharmacological studies to assess its efficacy and safety in various therapeutic contexts. Additionally, modifications to its structure could enhance its biological activity, making it a valuable lead compound for drug development.
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